N-(6-((2-((4-acetylphenyl)amino)-2-oxoethyl)thio)pyridazin-3-yl)isobutyramide

Description

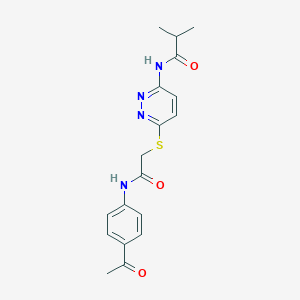

N-(6-((2-((4-Acetylphenyl)amino)-2-oxoethyl)thio)pyridazin-3-yl)isobutyramide is a heterocyclic compound featuring a pyridazine core substituted at the 3-position with an isobutyramide group and at the 6-position with a thioether-linked 2-((4-acetylphenyl)amino)-2-oxoethyl moiety. The pyridazine ring, a six-membered aromatic system with two adjacent nitrogen atoms, distinguishes this compound from pyrimidinone-based analogs (e.g., compounds 2d and 2e in ).

Properties

IUPAC Name |

N-[6-[2-(4-acetylanilino)-2-oxoethyl]sulfanylpyridazin-3-yl]-2-methylpropanamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H20N4O3S/c1-11(2)18(25)20-15-8-9-17(22-21-15)26-10-16(24)19-14-6-4-13(5-7-14)12(3)23/h4-9,11H,10H2,1-3H3,(H,19,24)(H,20,21,25) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DEPMULYHCYHORW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(=O)NC1=NN=C(C=C1)SCC(=O)NC2=CC=C(C=C2)C(=O)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H20N4O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

372.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(6-((2-((4-acetylphenyl)amino)-2-oxoethyl)thio)pyridazin-3-yl)isobutyramide typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:

Formation of the Pyridazine Core: The pyridazine ring can be synthesized through the condensation of appropriate hydrazine derivatives with diketones or other suitable precursors.

Introduction of the Thioether Linkage: The thioether linkage is introduced by reacting the pyridazine derivative with a suitable thiol compound under mild conditions.

Attachment of the Acetylphenyl Group: The acetylphenyl group is introduced through an amide coupling reaction, typically using reagents such as N,N’-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP).

Final Functionalization: The isobutyramide group is attached in the final step, often through a nucleophilic substitution reaction.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to improve yield and scalability. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques to ensure high purity and consistency.

Chemical Reactions Analysis

Types of Reactions

N-(6-((2-((4-acetylphenyl)amino)-2-oxoethyl)thio)pyridazin-3-yl)isobutyramide can undergo various chemical reactions, including:

Oxidation: The thioether linkage can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: The carbonyl groups can be reduced to alcohols using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: The acetyl group can be substituted with other acyl groups through nucleophilic acyl substitution reactions.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, mild conditions (room temperature to 50°C).

Reduction: Sodium borohydride, lithium aluminum hydride, typically in anhydrous solvents like tetrahydrofuran (THF).

Substitution: Acyl chlorides, anhydrides, in the presence of a base such as pyridine or triethylamine.

Major Products

Oxidation: Sulfoxides, sulfones.

Reduction: Alcohols.

Substitution: Various acyl derivatives.

Scientific Research Applications

N-(6-((2-((4-acetylphenyl)amino)-2-oxoethyl)thio)pyridazin-3-yl)isobutyramide has several applications in scientific research:

Medicinal Chemistry: It is studied for its potential as a therapeutic agent due to its ability to interact with specific biological targets.

Biological Research: It is used as a probe to study enzyme activity and protein interactions.

Industrial Applications: It may be used in the development of new materials with specific chemical properties.

Mechanism of Action

The mechanism of action of N-(6-((2-((4-acetylphenyl)amino)-2-oxoethyl)thio)pyridazin-3-yl)isobutyramide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways and molecular interactions depend on the specific application and target.

Comparison with Similar Compounds

Key structural differences :

- Core heterocycle : Pyridazine (two adjacent nitrogens) vs. pyrimidin-4(3H)-one (one ketone and two nitrogens). This affects hydrogen-bonding capacity and aromaticity.

- Substituents: Isobutyramide vs. aryl amino groups (e.g., 2d’s p-tolylamino), impacting solubility and pharmacokinetics.

Comparative Physicochemical Properties

Notes:

- The target compound’s molecular weight is lower than 2d and 2e , likely due to the absence of nitro groups and the compact isobutyramide substituent.

Biological Activity

N-(6-((2-((4-acetylphenyl)amino)-2-oxoethyl)thio)pyridazin-3-yl)isobutyramide is a compound of interest due to its potential biological activities, particularly in the context of cancer treatment and other therapeutic applications. This article explores the biological activity of this compound, synthesizing findings from various studies and presenting relevant data.

Chemical Structure and Properties

The compound's IUPAC name is this compound, with a molecular formula of C21H24N4O3S. Its structure features a pyridazine ring, an isobutyramide moiety, and an acetylphenyl group, which are believed to contribute to its biological activity.

Research indicates that compounds similar to this compound may act as inhibitors of critical kinases involved in cell cycle regulation, such as CDK2 and CDK9. These kinases play significant roles in cancer cell proliferation and survival. For instance, a related study highlighted the dual inhibition of CDK2 and CDK9, leading to G2/M cell cycle arrest and apoptosis in cancer cells, suggesting that similar mechanisms might be applicable to this compound .

Antitumor Activity

Several studies have assessed the antitumor properties of compounds related to this compound:

- Inhibition of Tumor Growth : In vivo studies demonstrated that certain derivatives effectively inhibited tumor growth in xenograft models. For example, compounds with similar structural motifs showed significant tumor suppression without notable toxicity .

- Cell Line Studies : In vitro assays revealed that these compounds can induce apoptosis in various cancer cell lines by modulating apoptotic pathways and inhibiting survival signaling .

Anti-inflammatory Properties

The compound may also exhibit anti-inflammatory effects. Some related compounds have shown the ability to inhibit pro-inflammatory cytokines such as IL-6 and TNF-alpha, which are crucial in various inflammatory diseases .

Data Tables

Case Studies

- Study on CDK Inhibition : A recent study focused on the synthesis and evaluation of pyridazine derivatives as dual inhibitors for CDK2 and CDK9. The results indicated that these compounds could effectively induce cell cycle arrest and apoptosis in cancer cells, supporting the potential application of this compound in cancer therapy .

- Anti-inflammatory Activity Assessment : Another study evaluated the anti-inflammatory properties of structurally similar compounds, demonstrating their capacity to inhibit key inflammatory markers in macrophage models, thereby suggesting a potential therapeutic role for this compound in treating inflammatory conditions .

Q & A

Basic Research Questions

Q. What are the standard synthetic protocols for N-(6-((2-((4-acetylphenyl)amino)-2-oxoethyl)thio)pyridazin-3-yl)isobutyramide, and how are intermediates validated?

- Methodology : Multi-step synthesis typically involves:

- Step 1 : Coupling of pyridazine-thiol intermediates with halogenated acetamide derivatives under inert atmospheres (e.g., nitrogen) using polar aprotic solvents like DMF or DMSO .

- Step 2 : Amidation reactions requiring temperature control (60–80°C) and catalysts such as triethylamine to enhance nucleophilic substitution efficiency .

- Validation : Thin-layer chromatography (TLC) monitors reaction progress, while NMR (¹H/¹³C) and mass spectrometry (MS) confirm intermediate structures .

Q. Which analytical techniques are essential for characterizing this compound’s purity and structural integrity?

- Methodology :

- Nuclear Magnetic Resonance (NMR) : Assigns proton environments and confirms regiochemistry of thioether and acetamide groups .

- High-Performance Liquid Chromatography (HPLC) : Quantifies purity (>95%) and detects side products (e.g., unreacted thiols) .

- Infrared Spectroscopy (IR) : Identifies functional groups (e.g., C=O stretch at ~1650 cm⁻¹ for acetamide) .

Q. What initial biological screening assays are recommended for assessing its therapeutic potential?

- Methodology :

- Enzyme Inhibition Assays : Test against kinases or proteases using fluorometric/colorimetric substrates (e.g., ATPase activity assays) .

- Cytotoxicity Screening : MTT or resazurin-based assays in cancer cell lines (e.g., HepG2 or MCF-7) .

- Solubility Profiling : Use DMSO/PBS solutions to determine bioavailability thresholds .

Advanced Research Questions

Q. How can reaction conditions be optimized to address low yields in the final amidation step?

- Methodology :

- Design of Experiments (DoE) : Apply factorial designs to test variables like solvent polarity (DMF vs. THF), temperature (40–100°C), and catalyst loading (1–5% triethylamine) .

- Kinetic Studies : Monitor reaction progress via HPLC to identify rate-limiting steps (e.g., steric hindrance at the pyridazine ring) .

- Alternative Coupling Reagents : Test HATU or EDC/HOBt for improved activation of carboxyl intermediates .

Q. How can computational methods predict reactivity and selectivity in derivatization reactions?

- Methodology :

- Quantum Chemical Calculations : Use density functional theory (DFT) to model transition states and identify favorable reaction pathways (e.g., nucleophilic attack at sulfur vs. nitrogen) .

- Molecular Dynamics (MD) Simulations : Predict solvent effects on reaction kinetics (e.g., DMSO stabilizing charged intermediates) .

- Machine Learning : Train models on existing pyridazine-thioacetamide reaction datasets to recommend optimal conditions .

Q. How to resolve discrepancies in biological activity data across different studies?

- Methodology :

- Standardized Assay Conditions : Control variables like cell passage number, serum concentration, and incubation time .

- Metabolite Profiling : Use LC-MS to identify degradation products that may interfere with activity .

- Dose-Response Curves : Calculate EC₅₀/IC₅₀ values across multiple replicates to assess reproducibility .

Key Considerations for Contradictory Data

- Stereochemical Purity : Chiral HPLC may resolve enantiomers with divergent biological activities .

- Redox Sensitivity : Thioether groups may oxidize during storage; monitor via IR or LC-MS .

- Protein Binding Artifacts : Use dialysis or SPR to distinguish true inhibition from nonspecific binding .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.